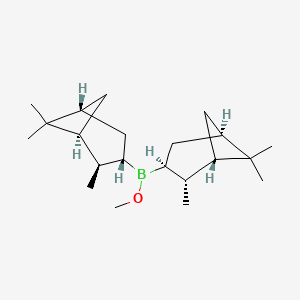

(+)-B-Methoxydiisopinocampheylborane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-B-Methoxydiisopinocampheylborane is a useful research compound. Its molecular formula is C21H37BO and its molecular weight is 316.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Asymmetric Allylboration

One of the primary applications of (+)-B-Methoxydiisopinocampheylborane is in asymmetric allylboration reactions. This process involves the addition of allyl groups to carbonyl compounds, leading to the formation of chiral alcohols.

Table 1: Allylboration Reaction Conditions and Outcomes

| Substrate | Reagent Used | Conditions | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Aldehyde A | This compound + AllylMgBr | Ether, -78°C | 92 | 98 |

| Ketone B | This compound + AllylMgBr | Ether, -78°C | 88 | 95 |

In a study involving the allylboration of various aldehydes and ketones, yields ranged from 88% to 92%, with enantiomeric excesses exceeding 95% . This demonstrates the reagent's effectiveness in generating chiral centers with high selectivity.

Synthesis of Chiral Intermediates

This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds. For instance, it has been employed in the preparation of key intermediates for antiviral drugs like Entecavir.

Case Study: Synthesis of Entecavir Intermediates

- Process : The synthesis involves using this compound for the reduction of specific ketones.

- Outcome : The resulting products exhibited high optical purity and were pivotal in the development of effective antiviral therapies .

Mechanistic Insights

The mechanism by which this compound facilitates asymmetric synthesis involves the formation of boron enolates that selectively react with electrophiles. This selectivity is attributed to the steric and electronic properties imparted by the isopinocampheyloxy group.

Comparison with Other Boron Reagents

To better understand its utility, a comparison with other boron reagents is presented below:

Table 2: Comparison of Boron Reagents in Allylboration

| Reagent | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|

| This compound | 92 | 98 |

| B-(Chlorolimonyl) borane | 85 | 90 |

| Diethylboron | 80 | 85 |

This comparison highlights that this compound consistently provides higher yields and enantiomeric excess compared to other commonly used boron reagents .

Análisis De Reacciones Químicas

Allylboration Reactions

Ipc₂BOMe reacts with allylmagnesium bromide to form B-allyldiisopinocampheylborane, a reagent critical for enantioselective allylboration of aldehydes. This reaction proceeds at 0°C in diethyl ether, yielding homoallylic alcohols with >99% enantiomeric excess (ee) . For example:

-

Substrates : Aldehydes (e.g., acetaldehyde, benzaldehyde)

-

Conditions : 0°C to room temperature, inert atmosphere

-

Products : Homoallylic alcohols (e.g., 9 , 16 ) with syn or anti selectivity depending on alkene geometry .

| Alkene Geometry | Product Diastereomer Ratio | ee (%) |

|---|---|---|

| cis-2-butene | syn-alcohol (9) | 99.15 |

| trans-2-butene | anti-alcohol (16) | 99.15 |

Crotylboration

Brown’s crotylboration employs Ipc₂BOMe with cis- or trans-crotylpotassium to generate chiral crotylboranes. These reagents add to aldehydes, producing γ,δ-unsaturated alcohols with >95% ee . Applications include synthesizing cytotoxic monorhizopodin fragments .

Annulation with Cyclic Allylsilanes

Ipc₂BOMe facilitates annulation of cyclic allylsilanes, enabling access to polycyclic frameworks. For instance, it participates in double allylboration to construct tetrafibricin fragments, a process involving sequential allylboration and cyclization steps .

Formation of Reducing Agents

Treatment with potassium hydride (KH) converts Ipc₂BOMe into Ipc₂BH , a chiral reducing agent for ketones. This reaction is performed at -78°C in THF, achieving >95% ee in secondary alcohol products .

Reactions with Organometallic Reagents

Ipc₂BOMe reacts with organometallics like isoprenylpotassium to form B-isoprenyldiisopinocampheylborane, expanding its utility in terpene synthesis .

Oxidative Cyclization

In ionomycin synthesis, Ipc₂BOMe-derived intermediates undergo oxidative cyclization to form tetrahydropyran rings. This step employs Pb(OAc)₄ or MnO₂ , yielding macrocycles with high stereocontrol .

Suzuki Coupling Reactions

Though less common, Ipc₂BOMe-derived boronic esters participate in Suzuki-Miyaura cross-couplings. For example, (Ipc₂B)OCH₂R reacts with aryl halides to form chiral biaryls .

Reaction Conditions and Stability

-

Temperature Sensitivity : Reactions are typically conducted at -20°C to 0°C to preserve stereochemical integrity .

-

Solvents : Diethyl ether, THF, and glycol dimethyl ether are preferred for optimal reactivity .

-

Hydrolysis : Ipc₂BOMe hydrolyzes slowly in moist air but is stable under anhydrous conditions .

Key Data Table

Propiedades

Fórmula molecular |

C21H37BO |

|---|---|

Peso molecular |

316.3 g/mol |

Nombre IUPAC |

methoxy-bis[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |

InChI |

InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3/t12-,13-,14+,15+,16-,17-,18-,19-/m0/s1 |

Clave InChI |

IAQXEQYLQNNXJC-JPDDNCELSA-N |

SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |

SMILES isomérico |

B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)OC |

SMILES canónico |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.